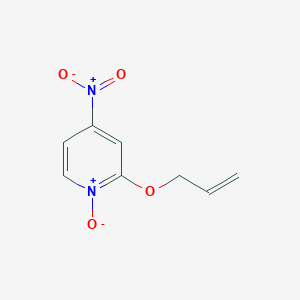
4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of an allyloxy group at the second position and a nitro group at the fourth position of the pyridine ring, with an additional oxide group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium typically involves the nitration of 2-(Allyloxy)pyridine followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using agents such as hydrogen peroxide or peracids to introduce the oxide group on the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The allyloxy group may facilitate binding to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Allyloxy)-4-nitropyridine
- 4-Nitropyridine 1-oxide
- 2-Allyloxypyridine
Uniqueness
4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium is unique due to the combination of the allyloxy and nitro groups on the pyridine ring, along with the oxide group on the nitrogen atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
129836-41-5 |
|---|---|
Fórmula molecular |
C8H8N2O4 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
4-nitro-1-oxido-2-prop-2-enoxypyridin-1-ium |
InChI |
InChI=1S/C8H8N2O4/c1-2-5-14-8-6-7(10(12)13)3-4-9(8)11/h2-4,6H,1,5H2 |
Clave InChI |
QXZWYXLBKCJZFA-UHFFFAOYSA-N |
SMILES |
C=CCOC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] |
SMILES canónico |
C=CCOC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] |
Sinónimos |
Pyridine, 4-nitro-2-(2-propenyloxy)-, 1-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















